molecular formula C18H29NO3 B4061739 methyl N-(1-adamantylacetyl)valinate

methyl N-(1-adamantylacetyl)valinate

Cat. No.: B4061739
M. Wt: 307.4 g/mol
InChI Key: CDYGUFUCPBNAGV-UHFFFAOYSA-N
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Description

Methyl N-(1-adamantylacetyl)valinate is a useful research compound. Its molecular formula is C18H29NO3 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.21474379 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Enhancements and Antiviral Activities Adamantane derivatives have been studied for their pharmacological properties, including roles in enhancing pancreatic islet morphology and function. Combination treatments involving adamantane structures have shown synergistic effects in improving pancreatic islet β-cell area, indicating potential applications in diabetes management (Cheng et al., 2008). Moreover, adamantanes are noted for their antiviral activities, particularly against influenza A viruses, suggesting their use in developing antiviral drug candidates (Ma et al., 2016).

Organic Synthesis and Chemical Functionalization Research has demonstrated the utility of adamantane derivatives in organic synthesis, particularly in C-H functionalization. Techniques such as palladium-catalyzed methylene C(sp3)–H arylation of the adamantyl scaffold (Lao et al., 2015) and the synthesis of rimantadine derivatives (Fan et al., 2016) highlight the compound's role in creating pharmacologically active molecules.

Biocatalytic Oxidation and Environmental Adaptability The biocatalytic oxidation of adamantane derivatives has been explored, showcasing the compound's environmental adaptability and efficiency in selective oxidation processes. The utilization of directing groups has led to enhanced product formation rates and improved selectivity in biocatalytic reactions (Sarkar et al., 2016).

Epigenetic Reprogramming and Demethylation Adamantane derivatives like valproate have been investigated for their epigenetic reprogramming capabilities, including active demethylation of DNA. This opens avenues for reversing DNA methylation patterns, potentially impacting therapeutic strategies for a range of diseases (Detich et al., 2003; Milutinovic et al., 2007).

Properties

IUPAC Name

methyl 2-[[2-(1-adamantyl)acetyl]amino]-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-11(2)16(17(21)22-3)19-15(20)10-18-7-12-4-13(8-18)6-14(5-12)9-18/h11-14,16H,4-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYGUFUCPBNAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)CC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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